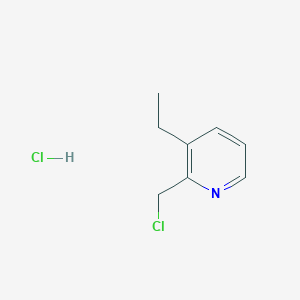
2-(Chloromethyl)-3-ethylpyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-ethylpyridine;hydrochloride is a chemical compound. It is also known as 2-Picolyl chloride hydrochloride. Its empirical formula is C6H6ClN · HCl . It is a chloroalkyl ether .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids . A synthetic method of 2-chloro-5-chloromethyl pyridine has been disclosed in a patent, which involves a liquid phase chlorination method .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be analyzed using X-ray diffraction and theoretical methodologies . The molecules are packed through various interactions .Chemical Reactions Analysis
The chemical reactions involving 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be complex. For example, the reaction of 2- (chloromethyl)-pyridine derivatives with 1- (4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide affords the corresponding methylsulphinyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be analyzed using various techniques. For example, the properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用
Intermediate in Synthesis
- Synthesis of Pyridine Derivatives : It serves as an important intermediate in the synthesis of pyridine derivatives, which are crucial in the development of medicines and pesticides. Techniques like extraction, distillation, and column chromatography are employed to achieve high-purity products, essential for further chemical reactions and applications (Su Li, 2005).
- Development of New Antioxidants : In the creation of new synthetic antioxidants, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, which shares a similar structural motif, undergoes improved synthesis processes. This highlights the compound's utility in generating antioxidants that can be beneficial in various biological applications (Yao Xing-sheng, 2007).
Molecular Imaging and Targeting
- Fluorescence Microscopy : Certain derivatives of 2-(Chloromethyl)-3-ethylpyridine hydrochloride, like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, are used as thiol-reactive luminophores. These compounds have applications in fluorescence microscopy, particularly in targeting and imaging mitochondria within biological systems, showcasing the compound's relevance in bioimaging technologies (A. Amoroso et al., 2008).
Chemical Reactions and Mechanisms
- Catalysis and Hydrogenation : The compound is involved in catalytic processes and the study of chemical reactions, such as the activation of C(sp2)−H and the reduction of CE bonds. These studies provide insight into the mechanisms of hydrogenation and the behavior of related pyridine substrates, contributing to the broader understanding of catalytic chemistry (Pilar Resano Barrio et al., 2004).
Structural and Material Science
- Isostructurality and Hydrogen Bonding : Research into the structural aspects of related compounds, such as 2-chloromethylpyridinium chloride, reveals insights into isostructurality and hydrogen bonding. These studies are crucial for the development of new materials and understanding the molecular basis of structural stability and reactivity (P. Jones & Fabiola Vancea, 2003).
Adsorption and Chelation
- Adsorption Properties : The compound's derivatives are utilized in creating chelating resins with enhanced adsorption properties for heavy metals. This application is vital for environmental cleanup and the selective removal of contaminants from various matrices, highlighting its importance in environmental science and engineering (Chun-nuan Ji et al., 2009).
Safety And Hazards
The safety and hazards associated with 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be significant. For example, it can cause severe skin burns and eye damage, and it can be toxic if inhaled . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
The future directions for the research and development of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds are promising. For example, the renewable synthesis of p-xylene from biomass-derived carbohydrates has been reviewed, and future directions on this research have been proposed .
特性
IUPAC Name |
2-(chloromethyl)-3-ethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMAOKXCSURAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-ethylpyridine;hydrochloride | |
CAS RN |
1388218-31-2 |
Source


|
| Record name | 2-(chloromethyl)-3-ethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

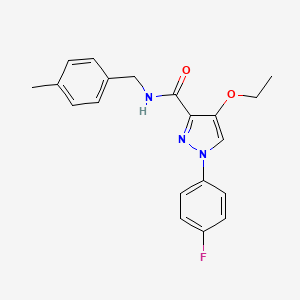
![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)
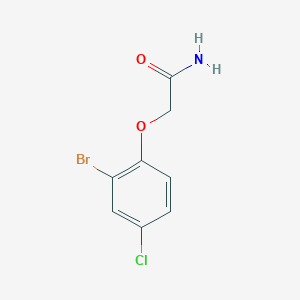
![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)
![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
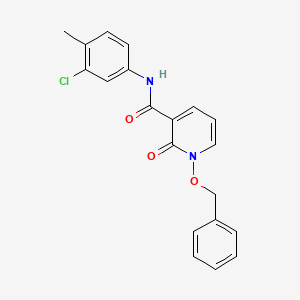
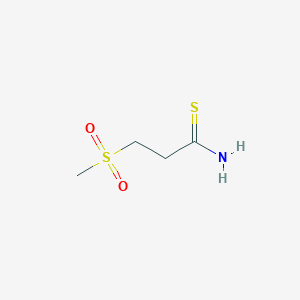
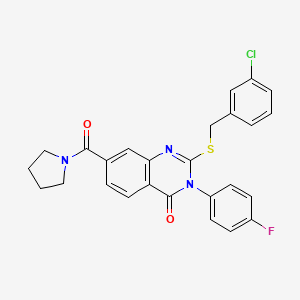
![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)